2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-9-6-12(16-19-9)15-13(18)7-17-8-14-10-4-2-3-5-11(10)17/h2-6,8H,7H2,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZUTIDJMUHFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Method 1: Sulfonation-Chloroacetylation-Amine Coupling (Three-Step Protocol)
This method, adapted from MDPI’s synthesis of analogous benzimidazole acetamides, involves:
Step 1: Sulfonation of Benzimidazole
Benzimidazole is treated with p-toluenesulfonyl chloride in dichloromethane (DCM) at 0°C to form 1-(4-methylbenzenesulfonyl)-1H-benzimidazole. This step protects the nitrogen and activates the ring for subsequent reactions.
Step 2: Chloroacetylation
The sulfonated benzimidazole reacts with chloroacetyl chloride in DCM at 0°C, yielding 2-chloro-N-[1-(4-methylbenzenesulfonyl)-1H-benzimidazol-2-yl]acetamide. The crude product is recrystallized in ethanol (82% yield).
Step 3: Amine Coupling
The chloroacetamide intermediate is coupled with 5-methyl-3-isoxazolamine in dimethylformamide (DMF) using triethylamine (Et₃N) and potassium iodide (KI) at room temperature. After 5 hours, the mixture is extracted with ethyl acetate, dried over MgSO₄, and purified via silica gel chromatography.
Key Data Table: Reaction Conditions for Method 1
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | p-TsCl, DCM | DCM | 0°C → RT | 1.25 h | - |
| 2 | ClCH₂COCl | DCM | 0°C → RT | 1 h | 82% |
| 3 | 5-Methyl-3-isoxazolamine, Et₃N, KI | DMF | RT | 5 h | ~75% (est.) |
Method 2: One-Pot Chlorosulfonation-Acetamide Formation
A modified protocol from Ambeed’s sulfonamide synthesis (adapted for acetamides) uses chlorosulfonic acid to functionalize the benzimidazole ring:
Procedure
-
Chlorosulfonation : Benzimidazole is dissolved in DCM and treated with chlorosulfonic acid at 0°C, followed by reflux for 9–11 hours.
-
Acetamide Formation : The chlorosulfonated intermediate reacts with 5-methyl-3-isoxazolamine in tetrahydrofuran (THF) at −78°C, gradually warmed to room temperature. Ethyl acetate extraction and silica gel chromatography yield the final product (97% yield).
Critical Parameters
-
Solvent : THF or DCM.
-
Catalyst : Prolinol enhances coupling efficiency.
-
Workup : Ethyl acetate washes remove byproducts.
Optimization and Yield Enhancement
Solvent and Temperature Effects
Catalytic Additives
-
Potassium Iodide (KI) : Accelerates nucleophilic substitution in DMF by stabilizing transition states.
-
Triethylamine (Et₃N) : Neutralizes HCl generated during chloroacetylation, preventing protonation of the amine.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Troubleshooting
Common Issues
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or isoxazole rings.
Reduction: Reduction reactions could target the nitro group (if present) on the isoxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds with benzimidazole and isoxazole moieties exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of derivatives similar to 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide, demonstrating their effectiveness against various cancer cell lines, including colorectal carcinoma (HCT116). The results showed that certain derivatives had lower IC50 values compared to standard chemotherapeutics, suggesting enhanced potency in inhibiting cancer cell proliferation .
Antimicrobial Properties
The antimicrobial activity of benzimidazole derivatives has been extensively studied. Compounds similar to 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentrations (MICs) for these compounds were found to be significantly lower than those of traditional antibiotics, indicating their potential as effective antimicrobial agents .
Antiprotozoal Activity
Recent investigations into the antiprotozoal effects of benzimidazole derivatives have revealed their potential against protozoan infections. Compounds structurally related to 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide have been evaluated for their efficacy against parasites such as Trypanosoma and Leishmania, showing promising results that warrant further exploration .
Case Study 1: Anticancer Evaluation
A study synthesized several derivatives based on the benzimidazole scaffold, including 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide. The anticancer activity was assessed using the Sulforhodamine B assay against HCT116 cells. The most potent derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like 5-Fluorouracil, suggesting a new avenue for cancer treatment .
Case Study 2: Antimicrobial Screening
In another study, a series of benzimidazole derivatives were tested for antimicrobial activity against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with isoxazole substituents displayed enhanced activity, with some exhibiting MIC values in the low micromolar range, highlighting their potential as novel antimicrobial agents .
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with benzimidazole and isoxazole rings can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons with Analogous Compounds
The following table summarizes key structural and functional differences between 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide and similar benzimidazole derivatives:
Key Structural Differences
- Linkage Type: The target compound uses an acetamide bridge, whereas analogs like W1 () employ a thioacetamido group, which may enhance redox-mediated interactions but reduce metabolic stability.
- Heterocyclic Moieties : The inclusion of oxadiazole and thiazole rings in analogs (e.g., a–e) introduces additional hydrogen-bonding sites and electronic effects. For example, oxadiazole in ’s compound may improve π-stacking interactions in biological targets .
- Substituents : Trifluoromethyl groups () enhance lipophilicity and resistance to enzymatic degradation, whereas halogenated aryl groups (e.g., 9b–c in ) modulate electronic properties and target selectivity .
Pharmacological Implications
- Antimicrobial Activity: Thioether-containing compounds like W1 () show pronounced antimicrobial effects, likely due to thiol-disulfide exchange mechanisms. The target compound’s lack of a thio group may reduce such activity but improve tolerability .
- Metabolic Stability : The 5-methylisoxazole group in the target compound and Compound 8 () confers resistance to cytochrome P450-mediated oxidation, a critical advantage over analogs with unprotected aromatic systems .
- Binding Affinity : The acetamide bridge in the target compound allows for dual hydrogen bonding, whereas bulkier linkages (e.g., propanamide in Compound 8) may sterically hinder target engagement .
Biologische Aktivität
Overview
2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide is a synthetic compound that incorporates both benzimidazole and isoxazole moieties, which are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide can be represented as follows:
- IUPAC Name : 2-(benzimidazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Molecular Formula : C₁₃H₁₂N₄O₂
- Molecular Weight : 244.26 g/mol
Synthesis
The synthesis of this compound typically involves:
- Formation of Benzimidazole : Synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde.
- Formation of Isoxazole : Achieved via cyclization of precursors like 3-methyl-2-nitropropene with hydroxylamine.
- Coupling Reaction : The final step involves coupling the benzimidazole and isoxazole moieties through an acetamide linkage using acetic anhydride or acetyl chloride under controlled conditions.
The biological activity of 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical biochemical pathways. Compounds containing benzimidazole and isoxazole rings have been shown to exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : These compounds often demonstrate significant activity against various bacterial and fungal strains.
- Neuroprotective Effects : Research indicates that derivatives like this compound may protect neuronal cells from oxidative stress and inflammation, which are key factors in neurodegenerative diseases .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of benzimidazole derivatives similar to 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide:
- Neuroprotection : A study demonstrated that benzimidazole-containing acetamide derivatives could attenuate oxidative stress-induced neuroinflammation, enhancing neuronal survival in models of neurodegeneration .
- Antimicrobial Efficacy : In vitro assays have shown that compounds with similar structures exhibit significant antimicrobial activity, with minimum inhibitory concentrations (MICs) often comparable to established antibiotics .
Table 1: Summary of Biological Activities
Detailed Findings
A notable study investigated the neuroprotective effects of synthesized benzimidazole derivatives, revealing that these compounds could significantly reduce markers of neuroinflammation such as TNF-α and NF-κB in vivo. The treatment also restored antioxidant enzyme levels, suggesting a protective mechanism against oxidative damage .
Structural Activity Relationship (SAR)
The presence of both the benzimidazole and isoxazole rings in 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide may enhance its binding affinity to biological targets compared to compounds containing only one of these moieties. SAR studies indicate that modifications to these rings can lead to variations in biological activity, highlighting the importance of structural features in drug design .
Q & A
Q. What are the standard synthetic routes for 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole and isoxazole moieties, followed by coupling via an acetamide linker. Key steps include:
- Condensation reactions : Use of acetic acid or DMF as solvents under reflux conditions to form heterocyclic intermediates .
- Coupling reactions : Activation of carboxyl groups using reagents like EDCI/HOBt in inert atmospheres to prevent hydrolysis .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the final product .
Optimization involves adjusting temperature, solvent polarity, and catalyst ratios. For example, refluxing in chloroform with imidazole-based intermediates improves yield .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents on benzimidazole and isoxazole rings. For instance, aromatic protons in benzimidazole appear as doublets (δ 7.2–8.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 326.12) .
- Elemental analysis : Ensures purity (>98%) by matching calculated vs. experimental C, H, N content .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO and DMF but poorly in aqueous buffers. Pre-dissolve in DMSO (10 mM stock) for biological assays .
- Stability : Degrades under UV light or acidic conditions. Store at –20°C in amber vials. Monitor stability via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Structural modifications : Introduce substituents on benzimidazole (e.g., halogens) or isoxazole (e.g., methyl groups) to assess electronic effects. Compare analogs like 5-chloro-benzimidazole derivatives .
- Biological testing : Use in vitro assays (e.g., kinase inhibition, cytotoxicity) to correlate substituents with activity. For example, fluorinated analogs may enhance membrane permeability .
Table 1 : Example SAR Data
| Substituent (Benzimidazole) | IC₅₀ (nM) | LogP |
|---|---|---|
| -H | 450 | 2.1 |
| -Cl | 220 | 2.8 |
| -OCH₃ | 600 | 1.9 |
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Optimize force fields (AMBER) for ligand flexibility .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between acetamide carbonyl and Lys721) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized protocols (e.g., MTT assay at 48h vs. 72h) to rule out time-dependent effects .
- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify confounding targets .
Q. What experimental design strategies improve scalability of synthesis for preclinical studies?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, catalyst loading). For example, a 2³ factorial design reduces trials from 27 to 8 .
- Continuous flow chemistry : Implement microreactors to enhance mixing and reduce reaction time (e.g., from 6h to 30min) .
Q. How can metabolic stability and degradation pathways be assessed for this compound?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
- Degradant identification : Use HR-MS/MS to detect oxidation products (e.g., hydroxylation at benzimidazole C4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
